molecular formula C10H17N3O2 B13634774 Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate

Cat. No.: B13634774
M. Wt: 211.26 g/mol
InChI Key: PBSGSWBHHAPJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate: is a synthetic organic compound with a molecular formula of C10H17N3O2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains an ethylamino group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with ethylamine and methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the pyrazole ring or the ester group.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on specific biological targets or pathways.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: This compound is structurally similar but lacks the ethylamino group.

    Ethyl 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of both the ethylamino and methyl ester groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile in various applications.

Biological Activity

Methyl 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The pyrazole ring, a core structure in this compound, is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and potential therapeutic applications.

Property Details
Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name This compound
Canonical SMILES CCNC(CC(=O)OC)C(=O)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Binding: The compound may bind to receptors that modulate pain and inflammation, thereby altering downstream signaling pathways.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety can exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that derivatives of pyrazole can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Analgesic Effects

This compound has also been evaluated for its analgesic properties. In various pain models, it has been shown to reduce pain perception comparable to standard analgesics like indomethacin .

Anticancer Potential

The anticancer potential of pyrazole derivatives is well-documented. Recent studies have highlighted that this compound may inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression .

Case Studies

  • Anti-inflammatory Study:
    • A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Results showed a significant reduction in paw swelling compared to control groups, indicating effective anti-inflammatory activity.
  • Analgesic Evaluation:
    • In a formalin test for pain assessment, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as an effective analgesic agent.
  • Anticancer Research:
    • A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it significantly inhibited cell proliferation, particularly in breast and colon cancer cells.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3

InChI Key

PBSGSWBHHAPJMX-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C(=CC=N1)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.